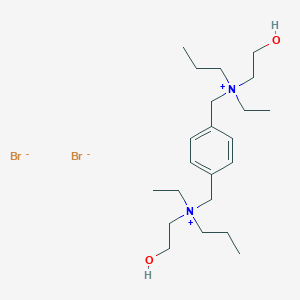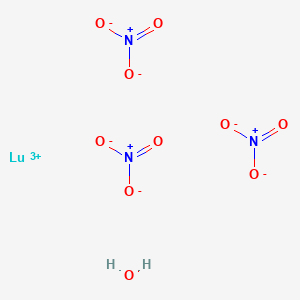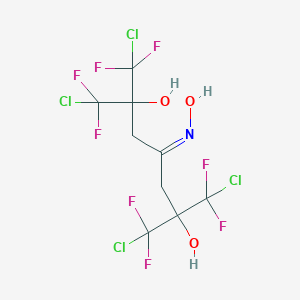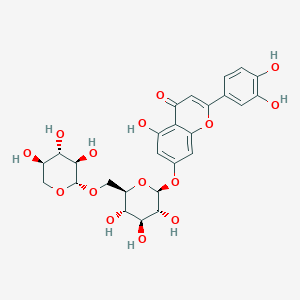
Caesiosid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Caesiosid is a flavonoid compound that is found in the leaves of Caesalpinia sappan, a plant that is native to Southeast Asia. Caesiosid has been the subject of extensive scientific research due to its potential therapeutic applications. In
Aplicaciones Científicas De Investigación
Use in Biomedical Research and Security Concerns
- Caesium-based irradiators are used in biomedical research, such as immunology, to destroy bone marrow in mice for stem cell transplants. The US National Nuclear Security Administration (NNSA) is investigating alternatives to caesium irradiators due to security concerns about their use in making 'dirty' bombs. This highlights the dual-use nature of caesium in scientific research and security considerations (Tollefson, 2016).
Development of Shared Semantics in Clinical Research
- The Biomedical Research Integrated Domain Group (BRIDG) project developed a model for shared understanding of semantics in clinical research. The BRIDG model, which incorporates caesium-related data, has facilitated rapid development of semantic interoperability across applications in clinical research (Fridsma et al., 2008).
Closed Artificial Ecosystems for Ecological Studies
- Closed Artificial ecosystems (CAES) are used for quantitative studies of natural and man-made ecosystems. These ecosystems are vital for theoretical ecology, developing the "ecosystems health" concept, and for applications like bioremediation or biodepollution processes (Pechurkin & Shirobokova, 2001).
Biochar Application in Agricultural Research
- Studies on the effect of biochar application (CA) on soil physical properties and grain yields of upland rice in Laos. This research provides insights into soil productivity improvement through biochar application (Asai et al., 2009).
Energy Storage in Microgrids
- Research on the use of Compressed Air Energy Storage (CAES) in islanded microgrids, including wind turbines, photovoltaic arrays, and diesel generators, for mitigating fluctuations in renewable energy output (Zhang et al., 2015).
Propiedades
Número CAS |
19870-44-1 |
|---|---|
Nombre del producto |
Caesiosid |
Fórmula molecular |
C26H28O15 |
Peso molecular |
580.5 g/mol |
Nombre IUPAC |
2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C26H28O15/c27-11-2-1-9(3-12(11)28)16-6-14(30)19-13(29)4-10(5-17(19)40-16)39-26-24(36)22(34)21(33)18(41-26)8-38-25-23(35)20(32)15(31)7-37-25/h1-6,15,18,20-29,31-36H,7-8H2/t15-,18-,20+,21-,22+,23-,24-,25+,26-/m1/s1 |
Clave InChI |
QOYOSTICCWYNER-AZQDDYIYSA-N |
SMILES isomérico |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O |
SMILES |
C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O |
SMILES canónico |
C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



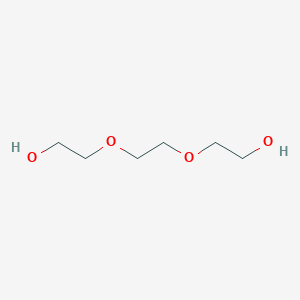
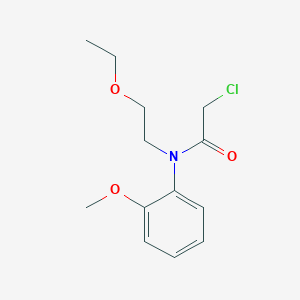
![Hexasodium;8-[[4-methyl-3-[[2-methyl-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B9620.png)






